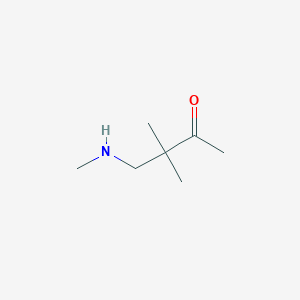
3,3-dimethyl-4-(methylamino)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-methylamino-butan-2-one: is an organic compound with the molecular formula C7H15NO It is a ketone derivative characterized by the presence of a methylamino group attached to the fourth carbon of the butanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-methylamino-butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,3-Dimethyl-2-butanone+Methylamine→3,3-Dimethyl-4-methylamino-butan-2-one
Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyl-4-methylamino-butan-2-one may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as distillation and purification to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3,3-Dimethyl-4-methylamino-butan-2-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Organic Synthesis
3,3-Dimethyl-4-(methylamino)butan-2-one serves as a crucial building block in organic synthesis. Its structural characteristics allow it to participate in various chemical transformations, making it valuable for preparing more complex organic molecules. This versatility is particularly useful in the development of pharmaceuticals and specialty chemicals.
Pharmaceutical Development
The compound has shown potential as an inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), both of which are associated with inflammation and liver injury. By influencing choline metabolism pathways in gut microbiota, it helps decrease the production of these metabolites, suggesting therapeutic applications in managing conditions linked to inflammation and metabolic disorders.
Pharmacokinetics
Research indicates that this compound is orally active, enhancing its feasibility for therapeutic use. Its ability to modulate gut microbiota may lead to novel treatments for diseases related to TMA and TMAO accumulation.
Biological Research
In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its role as an inhibitor provides insights into the mechanisms underlying various biological processes, particularly those related to inflammation and metabolic regulation.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties allow it to be used as an intermediate in the synthesis of plant protection agents and other industrial products .
Case Studies and Research Findings
Numerous studies have highlighted the compound's effectiveness in reducing TMA levels:
- Inflammation Reduction : A study demonstrated that treatment with this compound led to significant reductions in inflammatory markers associated with liver injury.
- Metabolic Pathway Modulation : Research indicates that this compound alters choline metabolism pathways in gut microbiota, resulting in decreased production of harmful metabolites.
These findings support the compound's potential as a therapeutic agent for conditions linked to TMA and TMAO accumulation.
作用機序
The mechanism of action of 3,3-Dimethyl-4-methylamino-butan-2-one involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
3,3-Dimethyl-2-butanone: Lacks the methylamino group, making it less reactive in certain contexts.
4-Methylamino-2-butanone: Similar structure but without the additional methyl groups on the third carbon.
3,3-Dimethyl-4-amino-butan-2-one: Similar but with an amino group instead of a methylamino group.
Uniqueness: 3,3-Dimethyl-4-methylamino-butan-2-one is unique due to the presence of both the methylamino group and the dimethyl substitution on the butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
123528-99-4 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC名 |
3,3-dimethyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)5-8-4/h8H,5H2,1-4H3 |
InChIキー |
QPKSAEVZZQMSER-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CNC |
正規SMILES |
CC(=O)C(C)(C)CNC |
同義語 |
2-Butanone, 3,3-dimethyl-4-(methylamino)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















